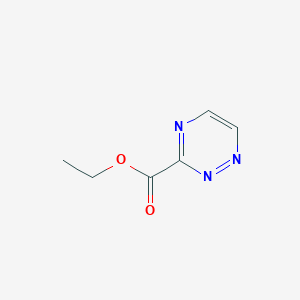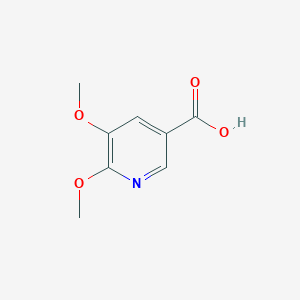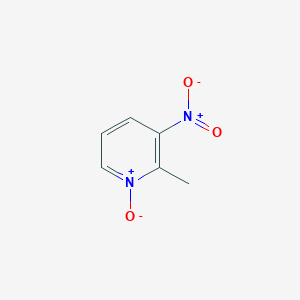
2-メチル-3-ニトロピリジン N-オキシド
概要
説明
2-Methyl-3-nitropyridine N-oxide is a heterocyclic organic compound with a nitro group and a methyl group attached to a pyridine ring
科学的研究の応用
2-Methyl-3-nitropyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-methyl-3-nitropyridine n-oxide belongs, are known to interact with various biological targets
Mode of Action
Nitropyridines, in general, undergo reactions with various organic compounds, leading to a range of substituted and functionalized structures . The reaction mechanism involves the migration of the nitro group from one position to another by a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different compounds
Result of Action
As a nitropyridine derivative, it may participate in various chemical reactions, leading to the formation of different compounds . These reactions could potentially have various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Methyl-3-nitropyridine N-oxide, factors such as temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability . .
生化学分析
Biochemical Properties
2-Methyl-3-nitropyridine N-oxide plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and altering the metabolic pathways .
Cellular Effects
2-Methyl-3-nitropyridine N-oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in oxidative stress responses and inflammatory pathways. Additionally, the compound can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-nitropyridine N-oxide involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates. This interaction can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-nitropyridine N-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-nitropyridine N-oxide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression and metabolic pathways. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress .
Metabolic Pathways
2-Methyl-3-nitropyridine N-oxide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can affect the metabolic flux and levels of metabolites by interacting with key enzymes in these pathways. The compound can also influence the activity of cofactors involved in metabolic reactions, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-nitropyridine N-oxide is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 2-Methyl-3-nitropyridine N-oxide is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, the compound may localize to the mitochondria, where it can influence mitochondrial metabolism and oxidative stress responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitropyridine N-oxide typically involves the nitration of 2-methylpyridine N-oxide. One common method includes the reaction of 2-methylpyridine N-oxide with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-nitropyridine N-oxide may involve continuous flow nitration processes to enhance efficiency and scalability. The use of advanced nitrating agents and catalysts can further optimize the yield and reduce the formation of by-products .
化学反応の分析
Types of Reactions: 2-Methyl-3-nitropyridine N-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted by nucleophiles such as thiols, leading to the formation of thiolated derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 2-Methyl-3-aminopyridine N-oxide.
Substitution: 2-Methyl-3-(thiolated)pyridine N-oxide.
Oxidation: 2-Carboxy-3-nitropyridine N-oxide.
類似化合物との比較
- 2-Nitropyridine N-oxide
- 3-Nitropyridine N-oxide
- 4-Nitropyridine N-oxide
Comparison: 2-Methyl-3-nitropyridine N-oxide is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which influences its reactivity and properties. Compared to other nitropyridine N-oxides, the methyl group in the 2-position can enhance the compound’s stability and modify its electronic properties, making it more suitable for specific applications in organic synthesis and materials science .
特性
IUPAC Name |
2-methyl-3-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBUTYITPACULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504829 | |
| Record name | 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5236-76-0 | |
| Record name | 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


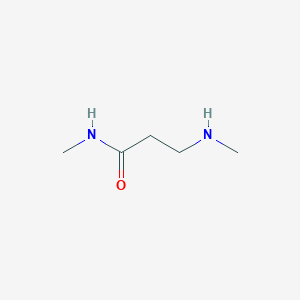
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)



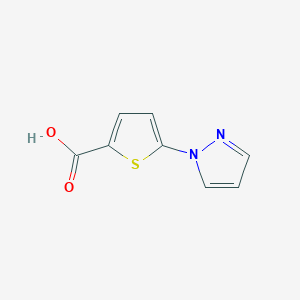


![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

